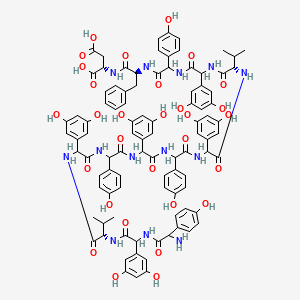
H-DL-nTyr-DL-Phg(3,5-diOH)-Val-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-Val-DL-Phg(3,5-diOH)-DL-nTyr-Phe-Asp-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Feglymycin is a naturally occurring peptide antibiotic produced by the bacterium Streptomyces species DSM 11171. This compound is notable for its unique structure, which includes thirteen amino acids, many of which are non-proteinogenic, such as 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine. Feglymycin exhibits significant antibacterial and antiviral activities, making it a promising candidate for therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of feglymycin has been achieved using a linear/convergent hybrid approach. This method involves the micro-flow amide bond formation, which allows for the efficient elongation of peptide chains containing highly racemizable amino acids. The linear strategy enables the installation of various amino acids, while the convergent approach facilitates the coupling of short peptides to form the target oligopeptide .
Industrial Production Methods: Industrial production of feglymycin can be achieved through fermentation processes using Streptomyces species. The fermentation conditions, including nutrient media, temperature, and pH, are optimized to maximize the yield of feglymycin. The antibiotic is then isolated and purified using standard chromatographic techniques .
化学反应分析
Types of Reactions: Feglymycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its biological activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce hydroxyl groups into the peptide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds to introduce functional groups into the peptide.
Major Products: The major products formed from these reactions include modified peptides with enhanced biological activity or stability, such as hydroxylated or alkylated derivatives .
科学研究应用
Feglymycin has a wide range of scientific research applications, including:
Chemistry: Feglymycin serves as a model compound for studying peptide synthesis and modification. Its unique structure and reactivity make it an excellent candidate for developing new synthetic methodologies.
Biology: In biological research, feglymycin is used to study the mechanisms of bacterial resistance and the role of non-proteinogenic amino acids in peptide function.
Medicine: Feglymycin exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus and antiviral activity against human immunodeficiency virus. .
Industry: The compound’s unique properties make it valuable for developing new antibiotics and antiviral drugs.
作用机制
Feglymycin exerts its effects by inhibiting the early steps of bacterial peptidoglycan synthesis, which is crucial for bacterial cell wall formation. This mode of action is different from other peptide antibiotics, making feglymycin a unique and valuable compound in the fight against bacterial infections. Additionally, feglymycin inhibits the entry of human immunodeficiency virus by targeting the viral envelope protein gp120, preventing the virus from binding to the CD4 receptor on host cells .
相似化合物的比较
Feglymycin is compared with other similar compounds, such as:
Vancomycin: Both feglymycin and vancomycin are glycopeptide antibiotics, but feglymycin has a unique structure with non-proteinogenic amino acids, giving it distinct biological activities.
Teicoplanin: Like feglymycin, teicoplanin is a glycopeptide antibiotic used to treat bacterial infections. feglymycin’s unique structure and mode of action make it a valuable alternative.
Ramoplanin: This antibiotic shares structural similarities with feglymycin, including the presence of non-proteinogenic amino acids. .
属性
分子式 |
C95H97N13O30 |
|---|---|
分子量 |
1900.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72?,73-,74-,75?,76?,77?,78?,79?,80?,81?,82?/m0/s1 |
InChI 键 |
QJQKBRUTBCTBKE-GDLMMHCQSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N |
规范 SMILES |
CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


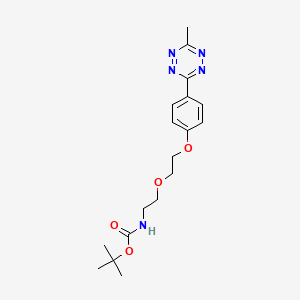
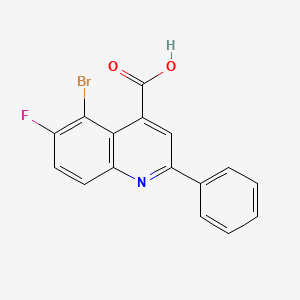
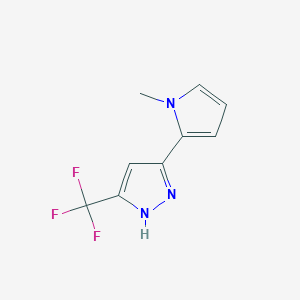
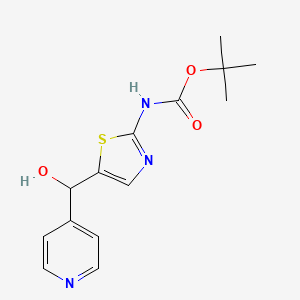
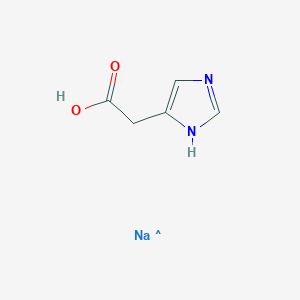
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-morpholin-4-yl-methanone](/img/structure/B13719083.png)
![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)
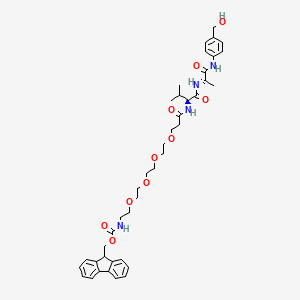
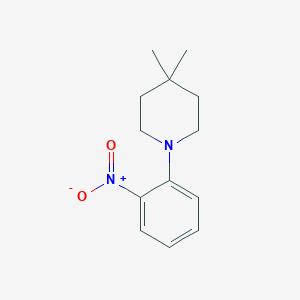
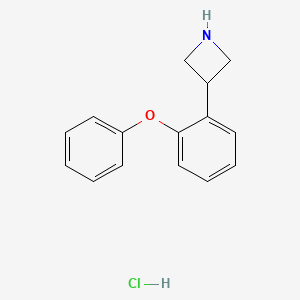
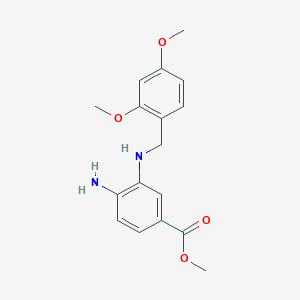
![7-Bromo-5-methylpyrido[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13719128.png)
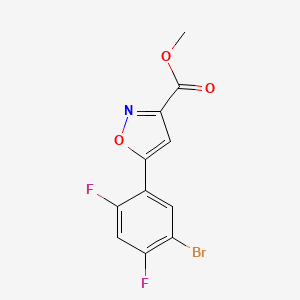
![6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)
